![molecular formula C8H6INO2 B1399406 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 874840-87-6](/img/structure/B1399406.png)

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one

Übersicht

Beschreibung

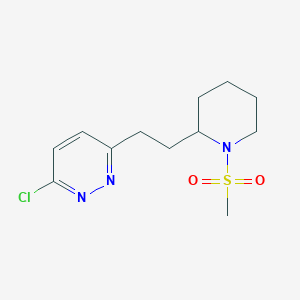

“7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one, a benzoxazine derivative. It is a heterocyclic building block for various natural and synthetic organic compounds .

Synthesis Analysis

Novel 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized by condensation, reduction, O-alkylation, and Smiles rearrangement using 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride as starting materials . Another synthetic pattern, involving Smiles rearrangement for the preparation of benzoxazine, has been proven to be more efficient than conventional methods .

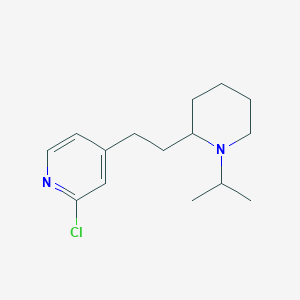

Molecular Structure Analysis

The molecular structure of “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” is a complex one, with the presence of a benzoxazine ring. This structure is a key component in the synthesis of various organic compounds .

Chemical Reactions Analysis

The chemical reactions involving “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” are complex and involve multiple steps. These reactions include condensation, reduction, O-alkylation, and Smiles rearrangement .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Derivatives of benzo[b][1,4]oxazin-3(4H)-one exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with fluorine atoms in the compounds enhancing these effects (Fang et al., 2011).

Herbicidal Activity

- Compounds similar to 7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one have been identified as inhibitors of protoporphyrinogen oxidase (protox), a key enzyme in the biosynthesis of chlorophyll, making them effective herbicides. These compounds exhibit broad-spectrum activity and are safe for certain crops (Huang et al., 2005).

Platelet Aggregation Inhibition

- Novel derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and shown to inhibit platelet aggregation, suggesting potential applications in preventing thrombosis (Tian et al., 2012).

Anti-Cancer Agents

- Some 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives demonstrate anti-cancer activities, particularly against leukemia cell lines. These compounds are synthesized using environmentally friendly methods, highlighting their potential as novel anti-cancer agents (Rajitha et al., 2011).

Synthesis and Applications in Organic Chemistry

- Various synthesis methods have been developed for benzo[b][1,4]oxazin-3(4H)-one derivatives, with potential applications in organic chemistry and pharmaceuticals (Zhou et al., 2014).

Corrosion Inhibitors

- Benzoxazin-3-one derivatives have been evaluated for their corrosion inhibition properties on mild steel, indicating potential applications in material science (Kadhim et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one” could involve further exploration of its potential as a CDK9 inhibitor for the treatment of hematologic malignancies . Additionally, the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids as anti-cancer agents has been suggested .

Eigenschaften

IUPAC Name |

7-iodo-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGWLYQJCXPBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720966 | |

| Record name | 7-Iodo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one | |

CAS RN |

874840-87-6 | |

| Record name | 7-Iodo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)

![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)

![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)

![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)